molecular formula C10H12F2O4S B1458709 2-(Difluoromethoxy)ethyl 4-methylbenzenesulfonate CAS No. 1803588-66-0

2-(Difluoromethoxy)ethyl 4-methylbenzenesulfonate

Cat. No. B1458709
CAS RN: 1803588-66-0
M. Wt: 266.26 g/mol
InChI Key: BDLWBAIJTAYJIK-UHFFFAOYSA-N
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Description

“2-(Difluoromethoxy)ethyl 4-methylbenzenesulfonate” is a chemical compound. Its molecular formula is C11H15FO4S . It has an average mass of 262.298 Da and a monoisotopic mass of 262.067505 Da .


Molecular Structure Analysis

The molecular structure of “this compound” is based on its molecular formula, C11H15FO4S .

Scientific Research Applications

Novel Fluorescent Labeling for Bile and Fatty Acid Detection

A novel fluorescent labeling method utilizing 2-(7H-dibenzo[a,g]carbazol-7-yl)ethyl 4-methylbenzenesulfonate (DBCETS) significantly enhances the detection sensitivity and selectivity for bile acids (BAs) and free fatty acids (FFAs) in human serum. This approach demonstrates superior performance in terms of cost-efficiency, lower sample volume requirements, and high accuracy, showcasing its potential for clinical applications and diagnostic purposes (Guo-liang Li et al., 2012).

Molecular Structure and Vibrational Analysis

The structural and vibrational characteristics of 4-methylbenzenesulfonate anions have been elucidated through ab initio quantum chemical methods, alongside IR and Raman spectroscopy. This research contributes to a deeper understanding of the anion's geometry and its vibrational modes, offering valuable insights for the development of new sulfonate-based materials and compounds (M. Ristova et al., 1999).

Synthesis of Non-racemic Allylic Alcohols

A one-pot method for synthesizing non-racemic allylic alcohols from 4-methylbenzenesulfonates of non-racemic 2,3-epoxy alcohols showcases an efficient and versatile approach to obtain key building blocks for various chemical syntheses. This technique highlights the utility of 4-methylbenzenesulfonates in facilitating complex organic reactions (H. Habashita et al., 1997).

Reactivity Towards Nucleophiles

An in-depth study on the reactivity of (E)-4,4,4-trifluorobut-2-en-1-yl 4-methylbenzenesulfonate towards various classes of nucleophiles opens up new avenues for the synthesis of diverse chemical entities. This research paves the way for the development of novel compounds with potential applications across different areas of chemistry and material science (Elsa Forcellini et al., 2015).

properties

IUPAC Name

2-(difluoromethoxy)ethyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F2O4S/c1-8-2-4-9(5-3-8)17(13,14)16-7-6-15-10(11)12/h2-5,10H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDLWBAIJTAYJIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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